

6-Amino-3-bromopicolinonitrile molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Amino-3-bromopicolinonitrile

Cat. No.: B1523594

[Get Quote](#)

An In-Depth Technical Guide to 6-Amino-3-bromopicolinonitrile

This guide provides a comprehensive technical overview of **6-Amino-3-bromopicolinonitrile**, a heterocyclic building block of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its molecular characteristics, synthesis, and applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction and Strategic Importance

6-Amino-3-bromopicolinonitrile is a substituted pyridine derivative. The strategic placement of its functional groups—an amino group, a bromine atom, and a nitrile group on the pyridine core—makes it a highly versatile reagent. The pyridine ring is a common scaffold in medicinal chemistry, and the specific arrangement of substituents in this molecule offers multiple reaction sites for building more complex molecular architectures. The amino group can act as a nucleophile or be diazotized, the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the nitrile group can be hydrolyzed or reduced. This trifecta of reactivity makes it a valuable starting material for creating libraries of novel compounds in the pursuit of new therapeutic agents.^{[1][2]}

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application in research and development.

Molecular Identity and Weight

The foundational data for **6-Amino-3-bromopicolinonitrile** is summarized below.

Property	Value	Source
CAS Number	884541-48-4	[3]
Molecular Formula	C ₆ H ₄ BrN ₃	[3] [4] [5]
Molecular Weight	198.02 g/mol	[3] [6]
IUPAC Name	6-amino-3-bromopyridine-2-carbonitrile	
SMILES	N#CC1=NC(N)=CC=C1Br	[3]

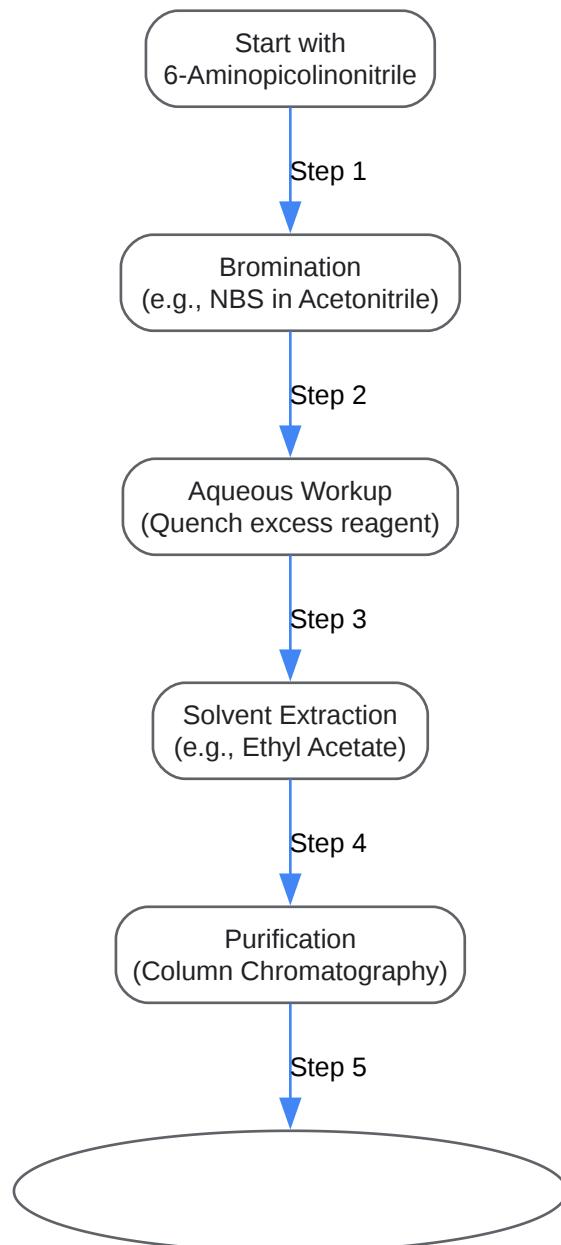
Structural Representation

The molecule consists of a central pyridine ring. A nitrile group (-C≡N) is located at position 2, defining it as a "picolinonitrile." A bromine atom (-Br) is at position 3, and an amino group (-NH₂) is at position 6.

Caption: 2D Molecular Structure of **6-Amino-3-bromopicolinonitrile**.

Physicochemical Data

The following table summarizes key computed and experimental properties, which are crucial for designing reaction conditions and predicting the compound's behavior.


Property	Value	Details
Polar Surface Area (PSA)	62.70 Å ²	[7]
LogP (predicted)	1.88	[7]
Storage	Room temperature, inert atmosphere, keep in dark place	[3]

Synthesis and Reactivity

While specific, detailed industrial synthesis routes are often proprietary, a plausible and chemically sound laboratory-scale synthesis can be proposed based on established pyridine chemistry.

Proposed Synthetic Workflow

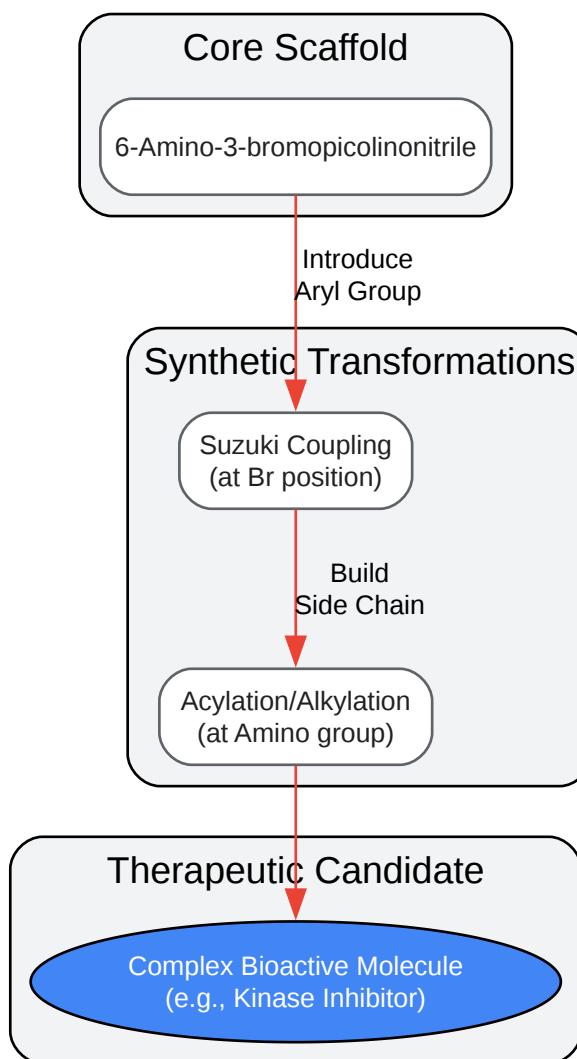
A logical approach involves the bromination of a readily available precursor, 6-aminopicolinonitrile. The amino group is an ortho-para director, but steric hindrance from the existing nitrile and pyridine nitrogen can influence the regioselectivity of the bromination.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **6-Amino-3-bromopicolinonitrile**.

Step-by-Step Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions.


- Dissolution: Dissolve 1.0 equivalent of 6-aminopicolinonitrile in a suitable solvent such as acetonitrile or a chlorinated solvent.
- Bromination: Cool the solution in an ice bath. Add 1.0-1.1 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise over 30 minutes. The choice of NBS over elemental bromine is a key experimental decision to ensure a milder reaction and minimize over-bromination, thereby enhancing process control and safety.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- Quenching & Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue should be purified by silica gel column chromatography to yield the pure **6-Amino-3-bromopicolinonitrile**.

Applications in Drug Discovery and Development

The true value of **6-Amino-3-bromopicolinonitrile** lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules.^{[1][3]} Its structure is a key component in the development of various therapeutic agents, particularly kinase inhibitors.^[8]

Role as a Pharmaceutical Building Block

The distinct functional groups allow for sequential, controlled modifications. For example, the bromine atom can be used as a handle for a palladium-catalyzed cross-coupling reaction to introduce a new aryl or alkyl group. Subsequently, the amino group can be acylated or used in a condensation reaction to build out another part of the target molecule. This systematic approach is fundamental to modern medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Role as a building block in multi-step drug synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of **6-Amino-3-bromopicolinonitrile** is essential.

- Hazard Identification: The compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.

- Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
- First Aid:
 - If Swallowed: Immediately call a POISON CENTER or doctor.[4]
 - If on Skin: Gently wash with plenty of soap and water.
 - If Inhaled: Move the person to fresh air.[4]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

This guide is intended for use by qualified professionals and researchers. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Selected β 2-, β 3- and β 2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]
- 3. 884541-48-4|6-Amino-3-bromopicolinonitrile|BLD Pharm [bldpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 6-Amino-5-bromopyridine-3-carbonitrile | C6H4BrN3 | CID 1491250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-5-Bromopicolinonitrile | C6H4BrN3 | CID 22030176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-AMINO-6-BROMOPICOLINONITRILE | CAS#:849353-22-6 | Chemsoc [chemsrc.com]

- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Amino-3-bromopicolinonitrile molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523594#6-amino-3-bromopicolinonitrile-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com